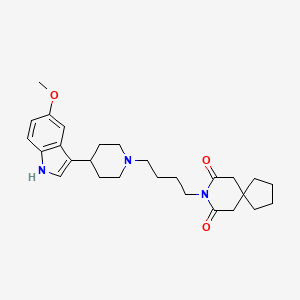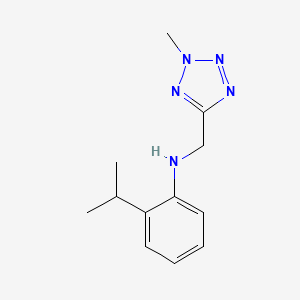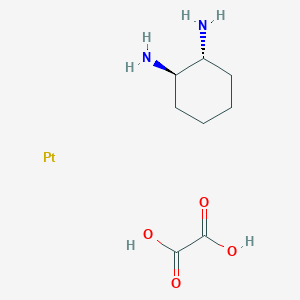
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum is a chemical entity with specific properties and applications. It is important to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its role in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods ensure the purity and yield of the compound, making it suitable for various applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactions, high-pressure reactors, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological assays and studies to understand its effects on biological systems.
Medicine: It has potential therapeutic applications and may be studied for its pharmacological properties.
Industry: It is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are typically studied in scientific research to understand the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum include other chemical entities with comparable structures and properties. These compounds may share similar synthetic routes, reactions, and applications.
Uniqueness
This compound is unique in its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications and research studies.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Understanding its synthesis, reactions, applications, and mechanisms is crucial for leveraging its potential in research and industry.
Propriétés
Formule moléculaire |
C8H16N2O4Pt |
|---|---|
Poids moléculaire |
399.31 g/mol |
Nom IUPAC |
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/t5-,6-;;/m1../s1 |
Clé InChI |
OGAPHRMCCQCJOE-BNTLRKBRSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt] |
SMILES canonique |
C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


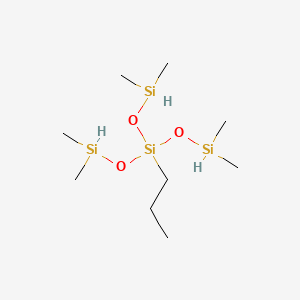
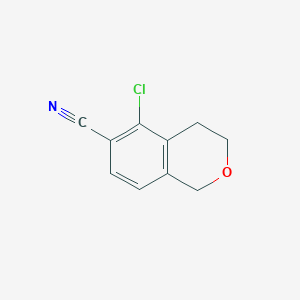
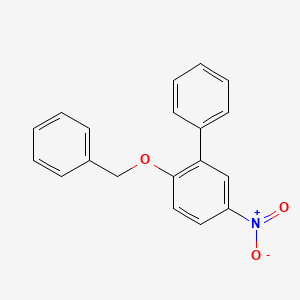
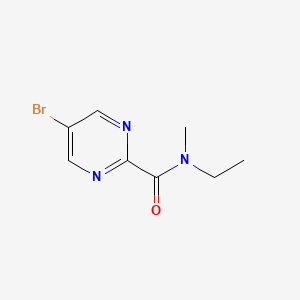
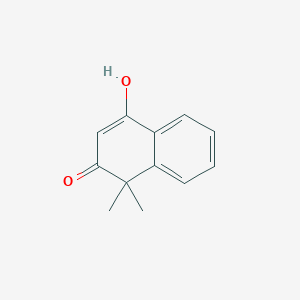

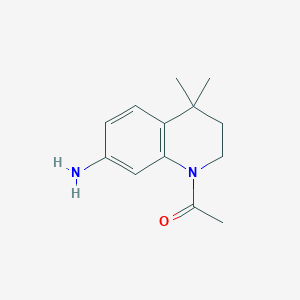
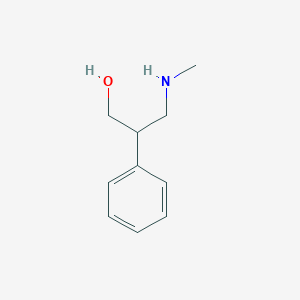
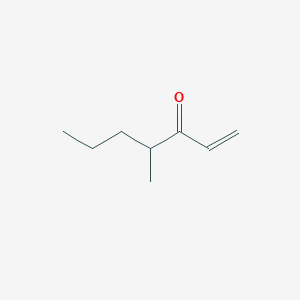
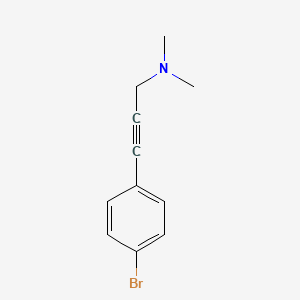
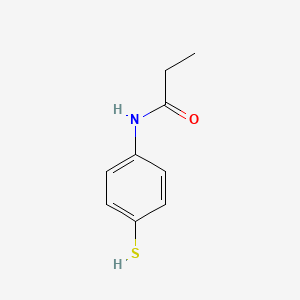
![Thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B8382054.png)
